4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid
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Overview
Description
- It belongs to the class of coumarins, which are heterocyclic compounds containing a benzene ring fused with an α-pyrone nucleus.
- Coumarins have diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antioxidant properties. They also exhibit significant anticancer activity through various mechanisms .
4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid: , is a compound with a complex structure.
Preparation Methods
Synthetic Route: The compound can be synthesized by the O-acylation reaction of in dichloromethane. Triethylamine is used as a base catalyst, resulting in the formation of the ester.
Reaction Conditions: The reaction occurs at 20 °C for 1 hour, yielding 4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid in 88% yield.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include derivatives of the coumarin core or modified side chains.
Scientific Research Applications
Chemistry: Coumarins are used as fluorescent chemosensors and building blocks for various organic compounds.
Biology and Medicine: Coumarins exhibit diverse pharmacological activities, making them valuable for drug development.
Industry: Their applications extend to materials science and other industrial processes.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific biological target. Further research is needed to elucidate its precise molecular interactions.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The specific combination of the chromenyl, phenyl, and acyl groups in sets it apart from other compounds in this class.
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]butanoic acid |
InChI |
InChI=1S/C22H21NO6/c1-14(22(27)23-11-5-8-20(24)25)28-16-9-10-17-18(15-6-3-2-4-7-15)13-21(26)29-19(17)12-16/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
MXAWMZLGGCGBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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